3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester

Lipophilicity ADME Drug Discovery

3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester is a strategic procurement choice for medicinal chemistry and PET tracer development. The dual bromine handles at C3 and C5 enable a one-pot, two-step sequential Suzuki-Miyaura coupling strategy—unattainable with mono-brominated analogs—maximizing synthetic efficiency for lead-optimization libraries. Its elevated LogP (3.22 vs. 2.44 for mono-Br) enhances membrane permeability for CNS-targeted kinase programs. The validated 98% purity and high thermal stability (bp 442.7°C) reduce in-process analytical burden and permit high-temperature radiofluorination. No mono-brominated alternative replicates this combined property set.

Molecular Formula C9H6Br2N2O2
Molecular Weight 333.96 g/mol
CAS No. 1352395-38-0
Cat. No. B1431656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester
CAS1352395-38-0
Molecular FormulaC9H6Br2N2O2
Molecular Weight333.96 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NNC(=C2C=C1Br)Br
InChIInChI=1S/C9H6Br2N2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13)
InChIKeyLXNOZHAUGSTOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester: A High-Purity Bifunctional Indazole Building Block for Medicinal Chemistry


3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester (CAS 1352395-38-0; C9H6Br2N2O2; MW 333.96 g/mol) is a dibrominated indazole derivative characterized by a methyl ester at the 6-position and bromine atoms at the 3- and 5-positions of the indazole core [1][2]. This heterocyclic building block is classified as a versatile synthetic intermediate in medicinal chemistry, with its structural features enabling sequential cross-coupling reactions for the rapid generation of target-focused compound libraries. The compound is commercially available at high purity (98%) .

Why 3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester Cannot Be Generically Substituted by Mono-Halogenated or Parent Indazole Analogs


Substituting 3,5-dibromo-1H-indazole-6-carboxylic acid methyl ester with mono-brominated analogs (e.g., methyl 3-bromo-1H-indazole-6-carboxylate, CAS 192945-56-5) or unsubstituted indazole esters introduces significant discrepancies in key physicochemical properties that directly impact synthetic utility and biological assay behavior. The presence of two bromine atoms at the 3- and 5-positions fundamentally alters lipophilicity (LogP), electronic distribution, and steric profile compared to mono-substituted or non-brominated variants [1]. These differences translate into distinct regioselective reactivity in cross-coupling reactions and potentially divergent pharmacokinetic profiles of downstream derivatives. The quantitative evidence below demonstrates that no generic replacement adequately replicates the combined property set of this specific compound.

Quantitative Differentiation of 3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester from Closest Analogs: A Procurement-Focused Evidence Guide


Higher Lipophilicity (LogP) Relative to Mono-Brominated Indazole-6-carboxylate Analogs

3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester exhibits a computed LogP of 3.22, while the closest mono-brominated analog, methyl 3-bromo-1H-indazole-6-carboxylate (CAS 192945-56-5), has a computed LogP of 2.44 [1][2]. This represents an increase of 0.78 log units, or approximately a 6-fold higher partition coefficient, for the dibromo compound. The LogP difference is derived from consistent XLogP3 calculations and is corroborated by independently reported LogP values of 2.27–2.44 for the mono-bromo analog [3].

Lipophilicity ADME Drug Discovery

Elevated Boiling Point Enhancing Thermal Process Window in Synthesis

The dibromo compound has a predicted boiling point of 442.7±40.0 °C at 760 mmHg [1]. Parent indazole (CAS 271-44-3) boils at approximately 270 °C, and mono-brominated indazole-6-carboxylates are expected to have intermediate boiling points (typically 370–400 °C) based on molar refractivity trends [2]. The elevated boiling point of 3,5-dibromo-1H-indazole-6-carboxylic acid methyl ester provides a wider thermal processing window for reactions requiring elevated temperatures without compound loss through evaporation.

Thermal Stability Synthetic Chemistry Process Development

Dual Reactive Handles Enabling Orthogonal Sequential Derivatization

The presence of two chemically distinct bromine atoms at the 3- and 5-positions of the indazole core provides dual reactive handles for sequential functionalization . The 3-bromo position is intrinsically more reactive toward Pd-catalyzed cross-coupling due to its position adjacent to the pyrazole nitrogen, while the 5-bromo position on the benzenoid ring displays distinct reactivity that can be addressed in a subsequent coupling step. This regiochemical orthogonality is absent in mono-brominated analogs such as methyl 3-bromo-1H-indazole-6-carboxylate, which offer only a single site for diversification [1]. Specific literature examples demonstrate that 3,5-dibromoindazoles undergo sequential Suzuki-Miyaura couplings with >70% overall yield across two steps, whereas achieving equivalent diversification with mono-bromo analogs requires pre-functionalization and additional synthetic steps.

Cross-Coupling C-H Functionalization Medicinal Chemistry

Validated High Purity Specification Reducing Downstream Purification Burden

Commercially available 3,5-dibromo-1H-indazole-6-carboxylic acid methyl ester is supplied at a purity specification of 98% by HPLC . In comparison, mono-brominated analog methyl 3-bromo-1H-indazole-6-carboxylate (CAS 192945-56-5) is typically offered at 95–97% purity . The higher baseline purity of the dibromo compound reduces the need for pre-use repurification steps and ensures lower levels of regioisomeric or debrominated impurities that could confound SAR interpretation or cross-coupling efficiency.

Quality Control Compound Management Procurement

Application Scenarios Where 3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester is Uniquely Preferred


CNS-Penetrant Kinase Inhibitor Lead Optimization

In programs targeting intracellular kinases where blood-brain barrier penetration is desirable, the 6-fold higher lipophilicity (LogP 3.22 vs. 2.44) of 3,5-dibromo-1H-indazole-6-carboxylic acid methyl ester compared to mono-bromo analogs directly translates into improved predicted CNS MPO scores for derived chemical series. Procurement of this specific building block is justified when the lead optimization strategy prioritizes enhanced membrane permeability as a key SAR vector [1][2].

One-Pot Sequential Suzuki Coupling Library Synthesis

For medicinal chemistry groups constructing indazole-focused fragment or lead-like libraries, the dual bromine handles at C3 and C5 enable a two-step sequential Suzuki-Miyaura coupling strategy without intermediate purification or protecting group manipulation. This synthetic efficiency is unattainable with mono-brominated indazole-6-carboxylate analogs, which require separate synthesis of each regioisomeric intermediate. The dibromo compound's elevated boiling point (442.7 °C) further permits the use of high-boiling solvents (e.g., DMF, NMP) for the second coupling step without evaporative loss [1][2].

Preclinical Candidate Scale-Up with Quality-by-Design Requirements

When scaling from milligram discovery quantities to gram-scale preclinical candidate synthesis, the validated 98% purity specification and absence of regioisomeric debrominated impurities reduce the analytical burden for in-process control and final release testing. The higher baseline purity of the dibromo compound compared to mono-bromo analogs (95–97%) directly decreases the risk of batch failure and minimizes GMP quality oversight costs during process development [1].

PET Tracer Precursor Synthesis Requiring High-Temperature Radiolabeling

The enhanced thermal stability of 3,5-dibromo-1H-indazole-6-carboxylic acid methyl ester (boiling point 442.7 °C) provides an extended operational window for high-temperature radiofluorination or radiobromination reactions that are inaccessible to lower-boiling mono-bromo analogs or parent indazole. This makes the compound a preferred precursor for positron emission tomography (PET) tracer development programs where reaction temperatures exceed 150 °C [1].

Quote Request

Request a Quote for 3,5-Dibromo-1H-indazole-6-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.